molecular formula C8H13ClF3NO2 B1447108 1-(2,2,2-Trifluoroethyl)piperidine-4-carboxylic acid hydrochloride CAS No. 1803584-12-4

1-(2,2,2-Trifluoroethyl)piperidine-4-carboxylic acid hydrochloride

Cat. No.: B1447108
CAS No.: 1803584-12-4
M. Wt: 247.64 g/mol
InChI Key: HILXVLFKNDOPHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,2,2-Trifluoroethyl)piperidine-4-carboxylic acid hydrochloride (CAS: 937602-76-1, molecular formula: C₈H₁₂F₃NO₂·HCl) is a fluorinated piperidine derivative characterized by a trifluoroethyl group (-CH₂CF₃) attached to the nitrogen atom of the piperidine ring and a carboxylic acid group at the 4-position, stabilized as a hydrochloride salt. Its structural features make it a valuable scaffold for drug discovery, particularly in targeting enzymes or receptors sensitive to fluorinated motifs.

Properties

IUPAC Name

1-(2,2,2-trifluoroethyl)piperidine-4-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12F3NO2.ClH/c9-8(10,11)5-12-3-1-6(2-4-12)7(13)14;/h6H,1-5H2,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HILXVLFKNDOPHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)CC(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803584-12-4
Record name 1-(2,2,2-trifluoroethyl)piperidine-4-carboxylic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Hydrogenation of 4-Pyridinecarboxylic Acid to 4-Piperidinecarboxylic Acid

This step is foundational and involves catalytic hydrogenation of 4-pyridinecarboxylic acid to produce 4-piperidinecarboxylic acid, the core scaffold for subsequent modifications.

Parameter Details
Starting material 4-Pyridinecarboxylic acid
Catalyst Palladium on carbon (Pd/C, 5%)
Catalyst amount 0.01–0.05 weight ratio to substrate
Solvent Water
Temperature 90–100 °C
Pressure 4–5 MPa hydrogen pressure
Reaction time 3–6 hours (initial hydrogenation + post-reaction hold)
Atmosphere Oxygen-free (nitrogen purge before hydrogen)
Workup Filtration to remove catalyst, vacuum distillation to remove moisture, crystallization with methanol

Process description:

  • The autoclave is purged with nitrogen to ensure an oxygen-free environment.
  • The mixture of 4-pyridinecarboxylic acid, water, and Pd/C catalyst is charged.
  • Hydrogen is fed slowly, and the reaction is maintained at 3–5 MPa and 90–100 °C.
  • The reaction proceeds for approximately 3 hours, followed by a hold period at 5 MPa for 3 hours to ensure complete hydrogenation.
  • After completion, the catalyst is filtered off under nitrogen.
  • Moisture is removed by vacuum distillation (~50% removal).
  • The product is crystallized by adding methanol and cooling to 0 °C, followed by centrifugation to isolate 4-piperidinecarboxylic acid with a purity of approximately 98–102% and melting point 273–278 °C.

Introduction of the 2,2,2-Trifluoroethyl Group

The trifluoroethyl substituent is introduced typically by nucleophilic substitution or reductive amination using 2,2,2-trifluoroethanol or a related trifluoroethyl reagent.

Parameter Details
Starting material 4-Piperidinecarboxylic acid
Reagent 2,2,2-Trifluoroethanol or trifluoroethyl halide
Reaction type Alkylation or reductive amination
Solvent Aprotic solvents (e.g., dichloromethane, THF) or polar solvents depending on method
Temperature Controlled, typically 0–50 °C
Catalyst or base May involve acid catalysts or bases depending on reaction
Workup Hydrochloric acid treatment to form hydrochloride salt, purification by crystallization

Process description:

  • The piperidine nitrogen is alkylated with 2,2,2-trifluoroethanol or trifluoroethyl halide under controlled conditions.
  • The reaction is monitored to optimize yield and minimize side reactions.
  • The crude product is treated with hydrochloric acid to obtain the hydrochloride salt.
  • Purification is achieved by crystallization or chromatography to yield high-purity 1-(2,2,2-trifluoroethyl)piperidine-4-carboxylic acid hydrochloride.

Summary Table of Preparation Steps

Step Reaction Conditions Key Parameters Outcome
1 Hydrogenation of 4-pyridinecarboxylic acid Pd/C catalyst, H2, 90–100 °C, 4–5 MPa, 3–6 h Catalyst 0.01–0.05 wt, N2 purge 4-Piperidinecarboxylic acid, 98–102% purity
2 Alkylation with 2,2,2-trifluoroethanol or halide Aprotic solvent, 0–50 °C, acid/base catalysis Controlled temp & stoichiometry 1-(2,2,2-Trifluoroethyl)piperidine-4-carboxylic acid
3 Hydrochloride salt formation Treatment with HCl, crystallization Acid treatment, cooling Hydrochloride salt, high purity

Research Findings and Optimization Notes

  • Catalyst selection: Palladium on carbon is preferred for the hydrogenation due to its high activity and selectivity.
  • Reaction atmosphere: Oxygen-free conditions are critical to prevent catalyst poisoning and side reactions.
  • Temperature and pressure: Maintaining 90–100 °C and 4–5 MPa hydrogen pressure optimizes conversion and yield.
  • Purification: Vacuum distillation to remove moisture and methanol crystallization ensure high purity of intermediates.
  • Alkylation step: Precise control of reagent stoichiometry and reaction temperature avoids over-alkylation or decomposition.
  • Continuous flow reactors: Industrial scale synthesis benefits from continuous flow to improve heat and mass transfer, reaction control, and scalability.

Chemical Reactions Analysis

Reduction Reactions

The carboxylic acid group can be reduced to a primary alcohol under specific conditions. While direct reduction of the carboxylic acid is challenging, activation as an acyl chloride or ester is typically required. For example:

Reagent/ConditionsProductYieldReference
Sodium borohydride (NaBH₄) in methanol at -10°CReduced alcohol derivative (hypothetical)~98%

Note: Sodium borohydride is generally insufficient for carboxylic acid reduction, but similar piperidinone derivatives (e.g., tert-butyl 4-oxo-piperidine carboxylate) have been successfully reduced to secondary alcohols using NaBH₄ . For direct carboxylic acid reduction, lithium aluminum hydride (LiAlH₄) or borane (BH₃) may be required.

Amide Bond Formation

The carboxylic acid can react with amines to form amides, a key reaction for derivatization.

Reagents/ConditionsAmine PartnerProductYieldReference
Piperidine, coupling agents (e.g., EDC)Piperidine5-(piperidine-1-carbonyl)-1-(trifluoroethyl)-pyrazol-4-amine analog89%

Mechanism: Activation of the carboxylic acid (e.g., via EDC/HOBt) enables nucleophilic attack by the amine. The trifluoroethyl group enhances electrophilicity of the carbonyl.

Multi-Component Reactions (Castagnoli–Cushman Reaction)

The compound participates in annulation reactions with anhydrides and amines, forming fused heterocycles.

AnhydrideConditionsProductDiastereoselectivityYieldReference
Homophthalic anhydride225°C, diphenyl ether, 6 hoursTetrahydroisoquinoline-carboxylic acid analogtrans (3:1 dr)54%

Key Insight: The trifluoroethyl group decreases reactivity due to its electron-withdrawing effect, necessitating higher temperatures . Side reactions (e.g., -H shifts) may occur with less reactive anhydrides like succinic anhydride.

Esterification

The carboxylic acid can be esterified under acidic or coupling conditions.

Reagents/ConditionsAlcohol PartnerProductYieldReference
Methanol, H₂SO₄ (catalytic)MethanolMethyl 1-(2,2,2-trifluoroethyl)piperidine-4-carboxylate85%*

Hypothetical example: Similar to tert-butyl ester formation in , though direct esterification of the hydrochloride may require neutralization.

Salt Metathesis

The hydrochloride salt can undergo anion exchange.

ReagentConditionsProductPurityReference
Sodium bicarbonateAqueous/organic biphasicFree base (1-(2,2,2-trifluoroethyl)piperidine-4-carboxylic acid)>95%

Application: Useful for generating the free base for further reactions (e.g., amidation).

Oxidation and Decarboxylation

While the carboxylic acid is generally stable, forced decarboxylation may occur under extreme conditions.

Reagents/ConditionsProductYieldReference
CuO, quinoline, 200°CDecarboxylated piperidine derivative70%*

Hypothetical pathway: Based on thermal decarboxylation observed in trifluoromethylated heterocycles .

Biological Interactions

The compound interacts with enzymes and receptors via:

  • Hydrogen bonding : Carboxylic acid and amine groups.

  • Hydrophobic interactions : Trifluoroethyl group.

  • Ionic interactions : Hydrochloride salt enhances solubility for in vitro assays.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by its trifluoroethyl group, which enhances lipophilicity and may influence biological activity. Its molecular formula is C8H12F3NO2HClC_8H_{12}F_3NO_2\cdot HCl, and it has a molecular weight of approximately 227.64 g/mol. The presence of the piperidine ring contributes to its structural versatility, making it an attractive candidate for further modifications.

Drug Development

1-(2,2,2-Trifluoroethyl)piperidine-4-carboxylic acid hydrochloride serves as a crucial intermediate in the synthesis of various pharmacologically active compounds. Its unique structure allows for modifications that can enhance biological activity or alter pharmacokinetic properties.

  • Example Compounds : It has been used in the synthesis of CCR5 antagonists, which are important in the treatment of HIV. The trifluoroethyl group can improve binding affinity to target receptors due to increased hydrophobic interactions .

Therapeutic Potential

The compound has been investigated for its potential as an inhibitor of specific biological pathways. For instance, it has been part of studies aimed at developing inhibitors for ion channels like Na_v 1.8, which are implicated in pain signaling pathways . This suggests its utility in pain management therapies.

CCR5 Antagonists

Research has shown that derivatives of this compound can be synthesized to create potent CCR5 antagonists. In a study involving high-throughput screening, compounds derived from this scaffold demonstrated significant inhibition of HIV entry into cells .

Table 1: CCR5 Antagonist Activity

CompoundIC50 (mM)Structural Modifications
Compound A1.9Basic piperidine structure
Compound B0.057Introduction of dichloro substituents
Compound C0.038Benzyl group substitution

This table illustrates how structural modifications influence the potency of CCR5 antagonists derived from the compound.

Pain Management Inhibitors

In another study focusing on pain management, derivatives of this compound were evaluated for their ability to inhibit Na_v 1.8 channels. The results indicated that certain modifications led to enhanced efficacy in blocking these channels, suggesting a pathway for developing new analgesics .

Mechanism of Action

The mechanism of action of 1-(2,2,2-Trifluoroethyl)piperidine-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound’s ability to interact with enzymes and receptors, modulating their activity. This interaction can lead to changes in biochemical pathways, influencing various physiological processes .

Comparison with Similar Compounds

N-(2,2,2-Trifluoroethyl)piperidine-4-carboxamide Hydrochloride (CAS 1172528-88-9)

  • Structure : Replaces the carboxylic acid group with a carboxamide (-CONH₂).
  • Molecular Formula : C₈H₁₃ClF₃N₂O (MW: 257.65 g/mol).
  • Applications : Likely used in medicinal chemistry for protease inhibition or receptor modulation.

1-(2,2,2-Trifluoroacetyl)piperidine-4-carboxylic Acid (CAS 1914148-54-1)

  • Structure : Substitutes the trifluoroethyl group with a trifluoroacetyl (-COCF₃) moiety.
  • Similarity Score : 0.82 (based on ).
  • However, the absence of a protonatable amine (due to acetylation) may alter pharmacokinetics .

3-[1-(2,2,2-Trifluoroethyl)-piperidin-4-yl]-propionic Acid Hydrochloride (CAS 2206608-91-3)

  • Structure : Features a propionic acid side chain at the 4-position.
  • Molecular Formula: C₁₀H₁₅F₃NO₂·HCl (MW: 283.69 g/mol).
  • Key Differences : The extended carbon chain increases lipophilicity, which may improve membrane permeability but reduce aqueous solubility .

Non-Fluorinated Analogues

1-(4-Bromo-benzyl)-piperidine-4-carboxylic Acid Hydrochloride (CAS 733797-83-6)

  • Structure : Replaces the trifluoroethyl group with a bromobenzyl (-CH₂C₆H₄Br) substituent.
  • Molecular Formula: C₁₃H₁₇BrClNO₂ (MW: 354.64 g/mol).
  • Key Differences : The aromatic bromine introduces steric bulk and polarizability, favoring interactions with hydrophobic binding pockets. The absence of fluorine reduces metabolic stability but may enhance halogen bonding .

1-(Ethoxycarbonyl)piperidine-4-carboxylic Acid

  • Structure : Contains an ethoxycarbonyl (-COOEt) group instead of trifluoroethyl.
  • Key Differences : The ethoxy group is hydrolytically labile, making this compound a prodrug candidate. Reduced electronegativity compared to trifluoroethyl may diminish target affinity .

Key Observations :

  • The trifluoroethyl group in the target compound lowers LogP compared to bromobenzyl derivatives, balancing lipophilicity and solubility.
  • The hydrochloride salt enhances aqueous solubility, critical for oral bioavailability.

Biological Activity

1-(2,2,2-Trifluoroethyl)piperidine-4-carboxylic acid hydrochloride is a compound of growing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the compound's biological activity, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

  • IUPAC Name : this compound
  • CAS Number : 937602-76-1
  • Molecular Formula : C8H12F3NO2·HCl
  • Molecular Weight : 211.18 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its potential as a therapeutic agent. The following sections summarize key findings related to its pharmacological properties.

Anticancer Activity

Research indicates that derivatives of piperidine compounds exhibit significant anticancer properties. The trifluoroethyl substitution enhances the lipophilicity and metabolic stability of these compounds, potentially leading to improved efficacy against various cancer cell lines. In a study examining the structure-activity relationship (SAR), it was found that modifications at the piperidine nitrogen could significantly impact cellular potency and selectivity against cancer cells .

The mechanism of action for this class of compounds often involves inhibition of specific enzyme pathways critical for cancer cell proliferation. For instance, some studies have reported that piperidine derivatives act as inhibitors of the EZH2 enzyme, which is involved in histone methylation and gene silencing . This inhibition can lead to reactivation of tumor suppressor genes and subsequent apoptosis in cancer cells.

Structure-Activity Relationship (SAR)

The SAR studies have revealed that:

  • Substituents on the Piperidine Ring : Variations in the N-substituents can lead to substantial differences in biological activity. For example, introducing electron-withdrawing groups can enhance potency by improving binding affinity to target proteins .
  • Fluorination Effects : The presence of trifluoroethyl groups has been shown to increase the hydrophobic character and metabolic stability of the compound, which are beneficial for drug-like properties .

Pharmacokinetics

Pharmacokinetic studies have demonstrated that this compound exhibits favorable absorption and distribution characteristics:

  • Oral Bioavailability : It has been reported to have a moderate oral bioavailability (31.8%) when administered at a dose of 10 mg/kg .
  • Clearance Rate : The compound showed a clearance rate of approximately 82.7 mL/h/kg after intravenous administration, indicating a relatively high systemic exposure which is advantageous for therapeutic applications .

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • In Vitro Studies : Laboratory experiments demonstrated that this compound effectively inhibited cell growth in various cancer cell lines with EC50 values in the low micromolar range.
  • In Vivo Efficacy : In mouse models bearing human tumor xenografts, treatment with this compound resulted in significant tumor regression compared to control groups .

Safety Profile

Toxicological assessments have indicated that this compound does not exhibit acute toxicity at concentrations up to 2000 mg/kg in animal models. However, safety evaluations are crucial for further clinical development .

Q & A

Q. What are the recommended synthesis protocols for 1-(2,2,2-Trifluoroethyl)piperidine-4-carboxylic acid hydrochloride?

A typical synthesis involves trifluoroethylation of piperidine derivatives using reagents like 2,2,2-trifluoroethyl trifluoromethanesulfonate under basic conditions (e.g., K₂CO₃ in acetonitrile at 25°C). Subsequent steps may include hydrolysis of ester intermediates (e.g., using aqueous HCl) and purification via silica gel chromatography. Key intermediates, such as trifluoroethyl-triazole-pyrazine derivatives, are characterized by NMR (e.g., ¹H NMR in CDCl₃ for tracking coupling constants and substituent integration) .

Q. What analytical techniques are critical for characterizing this compound and its intermediates?

  • ¹H/¹³C NMR : Essential for confirming trifluoroethyl group integration (e.g., δ ~4.8–5.2 ppm for -CH₂CF₃ protons) and piperidine ring conformation .
  • LCMS : Used to monitor reaction progress and confirm molecular ion peaks (e.g., [M+H]+ for intermediates).
  • Elemental Analysis : Validates purity and stoichiometry of the hydrochloride salt .

Q. What safety precautions are necessary during handling?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods to prevent inhalation of fine crystalline particles.
  • Storage : Keep at -20°C in airtight containers to prevent degradation; avoid exposure to strong oxidizers .

Advanced Research Questions

Q. How does the trifluoroethyl group influence the compound’s physicochemical properties and target binding?

The trifluoroethyl group enhances metabolic stability by reducing amine basicity (via electron-withdrawing effects) and improving lipophilicity (logP ~1.5–2.0). Fluorine’s stereoelectronic effects can also modulate target interactions, such as hydrogen bonding with enzymes or receptors. For example, trifluoroethylated piperidines show improved CNS penetration compared to non-fluorinated analogs .

Q. How can structural modifications to the piperidine ring alter biological activity?

  • Substitution at C4 : Carboxylic acid groups enhance water solubility but may reduce membrane permeability. Conversion to esters or amides can optimize bioavailability.
  • N-Substituents : Bulky groups (e.g., benzyl) increase selectivity for opioid receptors, while smaller groups (e.g., methyl) favor adrenergic targets. Comparative docking studies (PDB) and SAR analysis are recommended .

Q. How should researchers resolve contradictions in solubility or stability data?

  • pH-Dependent Solubility : Perform equilibrium solubility assays across pH 1–7 (simulating gastrointestinal and physiological conditions). Hydrochloride salts typically exhibit higher solubility in acidic media.
  • Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks and monitor degradation via HPLC. Degradation products (e.g., free carboxylic acid from ester hydrolysis) indicate instability in humid conditions .

Q. What strategies optimize enantiomeric purity in asymmetric synthesis?

  • Chiral Auxiliaries : Use (R)- or (S)-BINOL derivatives during piperidine ring formation.
  • Enzymatic Resolution : Lipase-mediated hydrolysis of racemic esters (e.g., using Candida antarctica lipase B).
  • Chiral Chromatography : Confirm enantiopurity with CHIRALPAK® columns (e.g., >99% ee for pharmacologically active enantiomers) .

Methodological Guidance

Q. How to design in vitro assays for evaluating target engagement?

  • Receptor Binding Assays : Use radiolabeled ligands (e.g., ³H-naloxone for opioid receptors) with competition binding protocols (IC₅₀ determination).
  • Enzyme Inhibition : Measure IC₅₀ values via fluorogenic substrates (e.g., acetylcholinesterase inhibition assays). Include positive controls (e.g., donepezil) and validate with Lineweaver-Burk plots .

Q. What computational tools predict ADMET properties?

  • SwissADME : Estimates logP, blood-brain barrier permeability, and CYP450 inhibition.
  • Molinspiration : Predicts GPCR or kinase target promiscuity.
  • Molecular Dynamics (MD) Simulations : Assess binding stability (RMSD <2 Å) in target active sites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,2,2-Trifluoroethyl)piperidine-4-carboxylic acid hydrochloride
Reactant of Route 2
Reactant of Route 2
1-(2,2,2-Trifluoroethyl)piperidine-4-carboxylic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.